molecular formula C47H56N8O6 B12392035 PROTAC BRD9 Degrader-6

PROTAC BRD9 Degrader-6

Cat. No.: B12392035
M. Wt: 829.0 g/mol
InChI Key: OBNRBCUHEAAFPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROTAC BRD9 Degrader-6 is a potent and selective degrader of the bromodomain-containing protein BRD9. This compound is part of the proteolysis-targeting chimera (PROTAC) class, which uses the ubiquitin-proteasome system to selectively degrade target proteins. This compound has an IC50 value of 0.13 nM, making it highly effective for research on BAF complex-related disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC BRD9 Degrader-6 involves the creation of a bifunctional molecule that links a ligand for BRD9 to a ligand for an E3 ubiquitin ligase via a linker. The synthetic route typically involves multiple steps, including the preparation of the individual ligands and the linker, followed by their conjugation. Specific reaction conditions, such as solvent choice, temperature, and catalysts, are optimized to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated synthesis and purification systems can enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

PROTAC BRD9 Degrader-6 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include:

Major Products

The major product of these reactions is the bifunctional PROTAC molecule, which can be further purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .

Scientific Research Applications

PROTAC BRD9 Degrader-6 has a wide range of scientific research applications, including:

Mechanism of Action

PROTAC BRD9 Degrader-6 functions by forming a ternary complex between BRD9 and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of BRD9, marking it for degradation by the proteasome. The process is catalytic, meaning that the PROTAC molecule can repeatedly engage and degrade multiple BRD9 molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high potency and selectivity for BRD9, as well as its ability to induce targeted protein degradation rather than merely inhibiting protein function. This makes it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C47H56N8O6

Molecular Weight

829.0 g/mol

IUPAC Name

3-[5-[7-[[1-[[4-[6-(azetidin-1-yl)-2-methyl-1-oxo-2,7-naphthyridin-4-yl]-2,6-dimethoxyphenyl]methyl]piperidin-4-yl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C47H56N8O6/c1-50-26-37(35-22-42(53-13-4-14-53)48-23-36(35)45(50)58)32-19-40(60-2)38(41(20-32)61-3)27-51-15-9-30(10-16-51)24-52-17-11-47(12-18-52)28-54(29-47)33-6-5-31-25-55(46(59)34(31)21-33)39-7-8-43(56)49-44(39)57/h5-6,19-23,26,30,39H,4,7-18,24-25,27-29H2,1-3H3,(H,49,56,57)

InChI Key

OBNRBCUHEAAFPS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC(=NC=C2C1=O)N3CCC3)C4=CC(=C(C(=C4)OC)CN5CCC(CC5)CN6CCC7(CC6)CN(C7)C8=CC9=C(CN(C9=O)C1CCC(=O)NC1=O)C=C8)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.